

Ancriviroc: A Technical Overview of Early-Phase and Preclinical Findings

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For Researchers, Scientists, and Drug Development Professionals

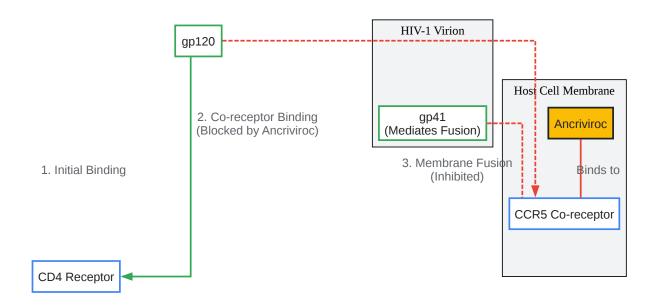
Introduction

Ancriviroc (formerly known as SCH-351125 or SCH-C) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] As a CCR5 antagonist, **Ancriviroc** was investigated as a potential anti-retroviral agent for the treatment of HIV-1 infection.[1][2] The primary mechanism of action of this class of drugs is to block the entry of R5-tropic HIV-1 into host cells.[1][2] This document provides a technical summary of the available preclinical and limited early-phase clinical data for **Ancriviroc**.

Mechanism of Action

Ancriviroc is a non-competitive, allosteric antagonist of the CCR5 receptor.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the extracellular loops of the receptor, which in turn prevents the interaction between the viral envelope glycoprotein gp120 and CCR5. By blocking this crucial step in the viral entry process, Ancriviroc effectively inhibits the fusion of the viral and host cell membranes, thereby preventing infection of the cell by R5-tropic HIV-1 strains.





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Figure 1: Proposed Mechanism of Action of Ancriviroc.

Preclinical Data In Vitro Antiviral Activity

Ancriviroc demonstrated potent and broad antiviral activity against primary HIV-1 isolates that utilize the CCR5 co-receptor.



Assay Type	HIV-1 Isolate(s)	IC50 (nM)	Reference
Single-cycle infection assay	HIV-1 ADA and HIV-1 YU-2	0.69	[1]
Replication assay in PBMCs	Panel of R5 primary isolates	0.4 - 9	[1][2]
Replication assay in PBMCs	Panel of R5 isolates	1.0 - 30.9	[4]

Receptor Binding and Antagonist Activity

Ancriviroc exhibits high affinity and specificity for the CCR5 receptor.

Assay	Parameter	Value	Reference
[125]]RANTES binding inhibition	Ki	2.9 nM	[1]
Saturation binding analysis	KD	9.27 nM	[1]
MIP-1β induced GTPyS binding inhibition	IC50	~16 nM	[1]
MIP-1β induced chemotaxis inhibition	IC50	< 1 nM	[1]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models indicated good oral bioavailability and a half-life supportive of further development.

Species	Parameter	Value	Reference
Rodents and Primates	Oral Bioavailability	50-60%	[1][2]
Rodents and Primates	Serum Half-life	5-6 hours	[1][2]



Early-Phase Clinical Trial Results

Ancriviroc entered Phase I clinical trials in the United States in March 2001.[5] However, these trials were partially suspended in April 2001 due to observations of QTc prolongation at the highest dose studied.[5] Detailed quantitative data from these early-phase clinical trials, including pharmacokinetic, pharmacodynamic, and safety outcomes, are not extensively available in the public domain. The development of **Ancriviroc** did not progress to later-stage clinical trials, and the focus of clinical development for CCR5 antagonists shifted to other compounds such as Vicriviroc and Maraviroc.

Experimental Protocols In Vitro HIV-1 Replication and Entry Inhibition Assay

- Cell Culture: Peripheral blood mononuclear cells (PBMCs) were stimulated with a mitogen.
- Inhibition: 2 x 10⁵ stimulated PBMCs were incubated with **Ancriviroc** for 1 hour at 1.3 times the final concentration.
- Infection: HIV-1 JR-FL (100 50% tissue culture infective doses) was added to the cell culture.
 Ancriviroc was present throughout the culture period.
- Endpoint: The production of p24 antigen was measured after 4 to 6 days as an indicator of HIV-1 replication.[6]

Single-Cycle Infection Assay

- Cell Line: U87 astroglioma cells expressing CD4 and CCR5 (U87-CD4-CCR5) were used.
- Virus: Envelope-pseudotyped HIV-1 viruses (HIV-1 ADA and HIV-1 YU-2) with a luciferase reporter gene were used.
- Inhibition: Cells were infected in the presence or absence of **Ancriviroc**.
- Endpoint: The entry of the virus was measured by the activity of the luciferase reporter gene. [1]

Receptor-Binding Assays



- [125] RANTES Binding Inhibition: The ability of **Ancriviroc** to inhibit the binding of [125] RANTES to CHO cell membranes expressing human CCR5 was measured.
- Saturation Binding Analysis: A saturation binding analysis was performed using B550 cells, a
 murine pro-B cell line stably expressing human CCR5, to determine the maximal binding
 (Bmax) and dissociation constant (KD) of Ancriviroc.[1]

In Vivo Antiviral Activity in SCID-hu Thy/Liv Mice

- Model: SCID-hu Thy/Liv mice, which have a human thymus/liver implant, were used as a model for HIV-1 infection.
- Infection: The mice were infected with an R5-tropic HIV-1 isolate.
- Treatment: Ancriviroc was administered to the infected mice.
- Endpoint: The inhibition of viral replication was assessed by measuring the expression of MHC class I on the implant cells, which is downregulated by HIV-1 infection. A dosedependent reduction in the downregulation of MHC class I indicated inhibition of viral replication.[1]

Conclusion

Ancriviroc (SCH-351125) demonstrated promising preclinical characteristics as a potent and specific CCR5 antagonist with good oral bioavailability in animal models. Its mechanism of action, involving the allosteric inhibition of HIV-1 entry, represented a novel approach to antiretroviral therapy. However, its clinical development was halted at an early stage due to safety concerns, specifically QTc prolongation. Consequently, there is a lack of publicly available, in-depth quantitative data from human clinical trials. The information presented here, based on preclinical studies, provides a technical foundation for understanding the initial development and scientific basis for the investigation of **Ancriviroc** as an anti-HIV-1 agent.

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